The synthesis of chlorobutanol is a nucleophilic addition reaction where acetone reacts with chloroform in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) [1] [2] [3]. The base deprotonates acetone, forming an enolate ion that attacks the electrophilic carbon in chloroform.
Here is a workflow detailing the synthesis and purification process:
Synthesis and purification workflow for this compound.
Here is a detailed methodology based on the technical descriptions found in the search results.
The crude product requires purification, for which sublimation is a highly effective method [1].
After purification, the product should be controlled against pharmacopoeia standards. One study reported a melting point of 78 °C and a purity of 98.27% [4]. The key physicochemical properties of this compound are summarized in the table below.
| Property | Specification |
|---|---|
| Chemical Formula | C₄H₇Cl₃O [3] |
| Molar Mass | 177.45 g·mol⁻¹ [3] |
| Appearance | White, waxy, or fine crystalline solid [1] [3] |
| Odor | Strong, camphor-like [1] [3] |
| Melting Point | 95–99 °C [1] [3] |
| Boiling Point | 167 °C [1] [3] |
| Solubility in Water | Slightly soluble [1] [3] |
| Solubility in Acetone | Soluble [1] [3] |
This compound requires careful handling due to its associated hazards [1] [5] [3].
Key insights into chlorobutanol's mechanism of action are derived from specific experimental models. The following diagram illustrates the primary cellular mechanism and consequential effects on different cell types.
This protocol is based on studies comparing the toxicity of preservatives on immortalized corneal and conjunctival epithelial cells [1].
This methodology is derived from studies investigating this compound's inhibition of platelet aggregation [1].
For a complete profile in drug development, quantitative data on the compound's behavior in the body and its chemical properties are essential.
The table below summarizes the key pharmacokinetic parameters of this compound in humans following oral administration, alongside its core chemical identifiers [1] [4].
| Parameter | Value / Description | Significance / Note |
|---|---|---|
| Chemical Formula | C₄H₇Cl₃O [1] [4] | - |
| Average Molecular Weight | 177.45 g/mol [1] [4] | - |
| Terminal Elimination Half-Life | 10.3 ± 1.3 days [1] [5] | Considerable accumulation expected with multiple dosing. |
| Volume of Distribution | 233 ± 141 L [1] [5] | Suggests wide distribution in tissues. |
| Plasma Protein Binding | 57 ± 3% [1] [5] | Moderate level of binding. |
| Plasma Clearance | 11.6 ± 1.0 mL/min [1] [5] | Relatively low clearance. |
| Route of Elimination | Primarily metabolism (glucuronidation/sulphation) with ~9.6% urinary recovery [1] [5] | A significant factor in its elimination is its instability under physiological conditions [5]. |
The data on this compound presents clear considerations for its application in drug formulation and future research.
Chlorobutanol (also known as chlorbutol) functions primarily as an antimicrobial preservative in multi-dose containers of injections, ophthalmic solutions, and topical formulations. Its effectiveness stems from its ability to disrupt microbial cell integrity [1].
The table below summarizes its core properties and mechanisms:
| Aspect | Description |
|---|---|
| Primary Function | Antimicrobial preservative in pharmaceuticals, cosmetics, and food products [2]. |
| Antimicrobial Spectrum | Broad-spectrum activity against bacteria and fungi [1] [3]. |
| Typical Effective Concentration | 0.5% in multi-ingredient preparations for long-term stabilization [1]. |
| Mechanism of Action | Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis [1]. |
| Key Chemical Properties | Molecular Formula: C4H7Cl3O; Molecular Weight: 177.45 g/mol; Appearance: White or colorless crystalline solid with a camphor-like odor [1] [3]. |
When evaluating this compound for use in formulations, especially those for sensitive tissues like the eye, its potential cytotoxic effects must be considered.
The following diagram illustrates the established mechanism by which this compound exerts its antimicrobial and cytotoxic effects.
For researchers designing preservative efficacy tests (PET) for this compound, here is a generalized protocol framework. Note that specific details like microbial strains and acceptance criteria should be aligned with relevant pharmacopoeial standards (e.g., USP, Ph. Eur.).
Diagram Description: A generalized workflow for evaluating this compound's preservative efficacy in a formulation, from inoculation to final analysis.
The table below summarizes the core characteristics of this compound.
| Property | Specification |
|---|---|
| Chemical Name | 1,1,1-trichloro-2-methylpropan-2-ol [1] |
| Molecular Formula | C₄H₇Cl₃O [1] |
| Molecular Weight | 177.45 g/mol [1] |
| Physical Form | Colorless to white crystalline solid [1] |
| Modality | Small Molecule [1] |
| logP (Hydrophobicity) | 2.03 [2] |
| Preservative Efficacy | Broad-spectrum antibacterial and antifungal properties [1] [3] |
| Typical Use Concentration | 0.5% for multi-ingredient preparations [1] |
As a detergent preservative, this compound's primary mechanism involves disrupting the lipid structure of microbial cell membranes [4]. This action increases cell permeability, leading to cell lysis and death [1] [4].
In vitro studies on human cells have shown that this compound can cause cell retraction and cessation of normal cytokinesis, cell movement, and mitotic activity [1]. It also disrupts the barrier and transport properties of the corneal epithelium and inhibits oxygen use by the cornea [1].
The following diagram illustrates its mechanism of action at the cellular level.
This compound's cellular mechanism involves membrane disruption and inhibition of key processes.
This compound is used in various products, though its approval status varies.
| Application Area | Specific Use & Context |
|---|---|
| Pharmaceuticals | Preservative in multi-dose formulations, particularly ophthalmic solutions, and certain injectables [1] [4]. It is also an active component in topical anesthetics and oral sedatives [3]. |
| Cosmetics | Used as a preservative in various cosmetic products [5] [6]. |
| Regulatory Status (US) | Not approved as a standalone drug; status is "Investigational" [1]. It is approved for use in veterinary medicine and in combinations for human use in some jurisdictions [1]. |
Safety data from animal studies and in vitro models provide insights into this compound's toxicological profile.
| Parameter | Findings |
|---|---|
| Single-Dose Oral Toxicity (Rat) | The approximate lethal dose (ALD) was over 250 mg/kg of body weight [3]. |
| Repeated-Dose Toxicity (Rat, 28-day) | The No Adverse Effect Level (NOAEL) was >50 mg/kg/day for females and >12.5 mg/kg/day for males. Target organs were the liver (females) and kidney (males) [3]. |
| In Vitro Cytotoxicity | 0.5% concentration caused degeneration of human corneal epithelial cells, cytoplasmic swelling, and membrane blebs [1]. Effects are less rapid and severe than Benzalkonium Chloride (BAK) [4]. |
| Human Pharmacokinetics | Terminal elimination half-life is ~10 days; volume of distribution is ~233 L; clearance is ~11.6 mL/min. It is metabolized via glucuronidation and sulphation [1]. |
The experimental workflow for determining these toxicity parameters is outlined below.
Standardized OECD protocols for evaluating single and repeated-dose oral toxicity of this compound in rats.
When formulating with this compound, consider these key aspects:
| Parameter | Condition/Value | Impact on Stability / Note |
|---|---|---|
| General Storage | Sealed in dry, Room Temperature [1] [2] [3] | Essential to maintain stability and prevent sublimation [4] [2]. |
| Thermal Stability | Stable at room temperature [1] [2] [3] | Degrades upon combustion, emitting toxic fumes [1] [2] [3]. |
| Aqueous Solution Stability | Highly pH-dependent | - Optimal pH: ~3 [2] [3]
In aqueous solutions, the primary route of chlorobutanol degradation is base-catalyzed hydrolysis. The process and its dependencies can be visualized as follows:
This compound degradation is catalyzed by high pH, producing HCl and acetone.
When working with this compound in the lab or in formulation development, please consider the following critical points:
The available data on this compound's stability is well-established, but much of the specific kinetic data (such as the half-life at pH 7.5) comes from older literature [2] [3]. While these principles are reliable, you should confirm them under your specific experimental conditions.
Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound that appears as a white, volatile solid with a characteristic camphor-like odor [1] [2]. It functions as an alcohol-based preservative with additional sedative-hypnotic and weak local anesthetic properties [3] [1]. Its primary use is as a preservative in multi-ingredient formulations, where its broad-spectrum antimicrobial action helps extend shelf-life [4] [3].
The table below summarizes the fundamental technical data for this compound.
| Property | Specification |
|---|---|
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] [3] |
| Molecular Formula | C₄H₇Cl₃O [1] [3] |
| Molar Mass | 177.45 g·mol⁻¹ [1] [3] |
| Melting Point | 95–99 °C (203–210 °F; 368–372 K) [1] [5] |
| Boiling Point | 167 °C (333 °F; 440 K) [1] [2] |
| Appearance | White, waxy crystalline solid [1] [2] |
| Odor | Camphor [1] |
| Solubility in Water | Slightly soluble [1] |
For research and development purposes, understanding its mechanism of action and safety parameters is crucial.
| Aspect | Description |
|---|
| Primary Mechanisms | Preservative Action: Functions as a detergent, disrupting the lipid structure of microbial cell membranes, increasing permeability, and causing cell lysis [3] [6]. Anesthetic/Sedative Action: Believed to act as a general anesthetic, with effects related to agents like isoflurane and halothane [1]. | | Key Pharmacokinetics | Half-life: ~10.3 days (leading to accumulation with multiple dosing) [3]. Protein Binding: ~57% [3]. Volume of Distribution: ~233 L [3]. Metabolism: Undergoes glucuronidation and sulfation [3]. | | Toxicity (Single Dose) | Approximate Lethal Dose (ALD) in rats: >250 mg/kg body weight [4]. | | Toxicity (Repeated Dose) | No Adverse Effect Level (NOAEL) in rats after 28 days: >50 mg/kg/day (females), >12.5 mg/kg/day (males). Target organs: liver and kidney [4]. | | In Vitro Toxicity | Toxic to human corneal and conjunctival epithelial cells, causing cell retraction and cessation of mitosis, especially at concentrations of 0.5% [3] [6]. |
This compound is synthesized through the nucleophilic addition of chloroform to acetone, a reaction first reported by Conrad Willgerodt in 1881 [1]. The following diagram illustrates the synthesis workflow.
This compound synthesis and purification workflow
A standard laboratory procedure for its preparation is as follows [5]:
This compound is segmented into two forms: Anhydrous and Hemihydrate, with the anhydrous form being more common in pharmaceuticals due to higher stability [8] [9].
| Application | Role and Details |
|---|
| Pharmaceuticals | Primary Use: Preservative in injectable drugs, ophthalmic solutions, and topical formulations [8] [9]. Concentration: Typically used at 0.5% for long-term stability, but retains antimicrobial activity at 0.05% [3] [1]. Therapeutic Use: Formerly used as a sedative and in topical anesthetics [4] [1]. | | Cosmetics & Personal Care | Used as a preservative in products like creams, lotions, and shampoos to prevent microbial contamination [8] [9]. | | Veterinary Medicine | Employed as a preservative in veterinary formulations and has been used in anesthesia for invertebrates and fish [1] [8]. | | Other Uses | Serves as a reagent in research laboratories [8]. |
The global market for this compound is experiencing steady growth, with one report estimating it was valued at approximately USD 135 million in 2023 and is projected to reach USD 200 million by 2032, growing at a CAGR of 4.5% [8]. Key market players include Spectrum Chemical Mfg. Corp., Penta Manufacturing Company, and Laxachem Organics Pvt. Ltd., among others [10] [9].
| Parameter | Value (Mean ± S.E.M.) | Notes |
|---|---|---|
| Protein Binding | 57% ± 3% [1] | Binding to plasma proteins. |
| Volume of Distribution | 233 ± 141 L [2] [1] | Suggests widespread distribution in body tissues. |
| Clearance | 11.6 ± 1.0 mL/min [2] [1] | Relatively low plasma clearance. |
| Terminal Elimination Half-Life | 10.3 ± 1.3 days [2] [1] | Very long half-life after oral administration. |
| Route of Elimination | Primarily non-renal [2] | Only 9.6% of an oral dose was recovered in urine over 17 days. |
| Metabolism | Glucuronidation and sulphation [2] | Recovered in urine as conjugates (7.4%) and unchanged drug (2.2%). |
The quantitative data in the table above was primarily obtained from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [1]. Here is a summary of the methodology:
As a preservative, this compound's primary mechanism is its detergent-like property. It disrupts the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis [2].
The diagram below illustrates the pharmacokinetic profile and key interactions of this compound in the body, based on the data from the search results.
This compound pharmacokinetics and protein binding. The diagram shows that after oral administration, a significant portion (57%) of this compound in plasma is protein-bound, leaving 43% as a free fraction. The metabolism of the free fraction leads to elimination, but the process is slow, resulting in a very long half-life and potential for accumulation [2] [1].
Chlorobutanol is defined as a halohydrin, specifically a chlorohydrin. Its chemical structure is that of a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to three other carbon atoms. This tertiary structure significantly influences its reactivity and stability [1].
The diagram below illustrates the synthesis of this compound from acetone and chloroform, a classic base-catalyzed nucleophilic addition reaction.
Synthesis of this compound from Acetone and Chloroform
The following table summarizes its core chemical and physical properties [1] [2]:
| Property | Specification |
|---|---|
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] |
| CAS Registry Number | 57-15-8 [1] [2] |
| Molecular Formula | C₄H₇Cl₃O [1] [2] |
| Molecular Weight | 177.45-177.46 g/mol [1] [2] |
| Physical Form | White, volatile solid with a camphor-like odor [1] |
| Melting Point | 95–99 °C (203–210 °F; 368–372 K) [1] |
| Boiling Point | 167 °C (333 °F; 440 K) [1] |
| Water Solubility | Slightly soluble (~8 g/L at 20°C) [1] [2] |
| pKa (Predicted) | 12.87 ± 0.29 [2] |
| Partition Coefficient (Log P) | 2.03 [2] |
Synthesis Protocol The primary industrial synthesis involves the reaction of acetone and chloroform in the presence of a strong base like potassium or sodium hydroxide [1] [3]. The process can be broken down into the following steps [3]:
Stability-Indicating HPLC Analysis A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable for the routine, stability-indicating analysis of this compound in formulations like ophthalmic solutions and ointments [4].
In pharmaceuticals, this compound serves multiple functions, primarily as an antimicrobial preservative and a sedative-hypnotic [1].
Primary Pharmaceutical Uses
Toxicological and Safety Profile It is crucial to be aware of the safety considerations for this compound, especially in drug formulation.
The table below summarizes the key pharmacokinetic parameter for chlorobutanol from a 1982 study involving four healthy subjects. The volume of distribution is quite large, indicating that the drug distributes widely into the tissues.
| Parameter | Value (Mean ± S.E.M.) |
|---|
| Volume of Distribution | ( 233 \pm 14 ) L (or ~2.97 L/kg, based on a 78.5 kg standard human weight) |
Other Relevant Pharmacokinetic Parameters from the Same Study:
The data was generated using the following methodology, which you can use as a reference for study design.
The following diagram illustrates the key processes and parameters of this compound disposition in the body, based on the study findings.
This diagram shows this compound's wide tissue distribution (high Vd) and slow elimination, which the study authors noted could lead to accumulation with multiple doses [1].
This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol), also known as chlorbutol, is an alcohol-based preservative with a broad spectrum of antimicrobial activity that has been employed in pharmaceutical formulations for decades. This small molecule (molecular weight: 177.46 g/mol) exhibits multifunctional properties including antibacterial, antifungal, weak local anesthetic, and sedative-hypnotic actions, making it particularly valuable in nasal dosage forms [1] [2]. As a preservative, this compound demonstrates no surfactant activity and operates through a mechanism distinct from quaternary ammonium compounds like benzalkonium chloride, instead causing disorganization of the lipid layer of cell membranes which leads to increased cell permeability and ultimately cell lysis [2].
The chemical stability of this compound is temperature-dependent, with hydrolysis occurring at elevated temperatures resulting in the formation of hydrochloric acid and other acidic reaction products. This degradation profile necessitates careful consideration during formulation development and storage condition selection [3]. When employed in nasal spray formulations, this compound provides effective preservation while potentially offering advantages over alternative preservatives in terms of local tissue tolerance, particularly in multi-dose preparations where preservative-free options are not feasible [4]. Its compatibility with various drug substances including peptides like calcitonin has been demonstrated in patented formulations, further supporting its utility in complex pharmaceutical systems [5].
Table 1: this compound Specifications and Properties
| Parameter | Specification | Reference |
|---|---|---|
| Chemical Formula | C₄H₇Cl₃O | [3] |
| Molecular Weight | 177.46 g/mol | [3] [1] |
| Purity | 95-100% | [3] |
| Preservative Concentration | 0.25-0.5% | [5] [1] |
| Water Solubility | Slightly soluble | [1] |
| Antimicrobial Spectrum | Broad-spectrum (bacteria, fungi) | [1] [2] |
| Mechanism of Action | Disruption of cell membrane lipid structure | [1] [2] |
The preservative efficacy of this compound in nasal formulations is concentration-dependent, with optimal levels typically ranging between 0.25-0.5% (weight/weight) [5] [1]. At 0.5% concentration, this compound provides effective antimicrobial protection against a broad spectrum of microorganisms, including bacteria and fungi, making it suitable for multi-dose nasal spray products [1]. However, critical formulation studies have demonstrated that concentrations below 0.4% (particularly around 0.25%) can effectively preserve nasal formulations while minimizing potential ciliary toxicity concerns [5]. This concentration-dependent toxicity profile was clearly established in patent literature which noted that while 0.6% this compound caused more than 50% inhibition of ciliary beating frequency in rat tracheal models, this adverse effect was "greatly reduced when the concentration of this compound is less than 0.4% and totally eliminated at a concentration of around 0.25%" [5].
The pH optimization of this compound-containing nasal formulations represents another critical parameter, with evidence suggesting enhanced preservative efficacy at acidic pH values. Specifically, patent literature indicates that this compound at concentrations below 0.4% demonstrates sufficient activity against challenging microorganisms like Penicillium steckii when "the pH of the calcitonin solution is less than 4" [5]. A preferred pH range of 3.0-4.0 (most preferably pH 3.5) has been identified for nasal formulations containing this compound, which not only enhances preservative efficacy but also contributes to formulation stability [5]. This acidic environment is particularly compatible with peptide-based nasal formulations such as calcitonin, where stability is paramount.
This compound demonstrates compatibility with various excipients commonly employed in nasal spray formulations, including sodium chloride (for tonicity adjustment) and purified water [5] [6]. However, its chemical stability presents formulation challenges, as this compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic degradation products [3]. This degradation pathway is particularly pronounced at elevated temperatures, with studies noting that "this effect was even more pronounced at 80°C, with both preparations showing a pH of 2.0 in 5 days" [3]. Consequently, temperature-controlled storage (cool, dry places) is recommended for this compound-containing formulations, with monitoring of pH shifts during stability studies as a potential indicator of degradation.
Notably, this compound has been successfully formulated in nasal sprays containing therapeutic peptides such as calcitonin, with demonstrated stability in appropriate container-closure systems [5]. The patent literature describes a specific formulation comprising "0.25% weight/weight of this compound, 0.85% sodium chloride, 0.0355% calcitonin and 98.86% purified water" adjusted to pH 3.5, which exhibited satisfactory stability and preservative efficacy [5]. This formulation approach highlights the importance of comprehensive compatibility testing between this compound and the active pharmaceutical ingredient, particularly for biologically derived molecules.
Preservative Efficacy Testing (PET), also known as antimicrobial effectiveness testing, is essential for validating the preservative system in this compound-containing nasal sprays. These tests should be conducted according to regulatory guidelines (USP <51> or Ph. Eur. chapter 5.1.3) to demonstrate effective antimicrobial activity against standard challenge microorganisms, including bacteria (Staphylococcus aureus, Pseudomonas aeruginosa), yeasts (Candida albicans), and molds (Aspergillus niger) [5]. The testing should evaluate this compound's ability to inhibit microbial growth over 28 days, with specific attention to fungal inhibition given the documented efficacy against Penicillium steckii at concentrations below 0.4% in acidic environments [5].
The test methodology involves inoculating the nasal formulation with a known concentration of each microorganism (approximately 10⁵-10⁶ CFU/mL) and enumerating viable organisms at predetermined intervals (e.g., 6, 24, and 48 hours, then 7, 14, 21, and 28 days). The acceptance criteria typically require: (1) for bacteria - not less than 1.0 log reduction from initial count at 24 hours, 3.0 log reduction at 7 days, and no increase from 14 through 28 days; (2) for yeasts and molds - no increase from initial count at 7, 14, 21, and 28 days [5]. Formulators should pay particular attention to mold inhibition, as early literature suggested that 0.6% this compound in calcitonin nasal compositions showed "insufficient activity against the test fungus Penicillium steckii," while subsequent research demonstrated efficacy at lower concentrations (below 0.4%) when formulated at appropriate pH levels [5].
Comprehensive quality control of this compound-containing nasal sprays requires multiple analytical techniques to ensure identity, potency, purity, and performance. Chromatographic methods (such as HPLC or GC) should be validated for assay and related substances testing of this compound, with particular attention to potential degradation products including hydrochloric acid and other acidic compounds formed through hydrolysis [3]. The forced degradation studies should include thermal stress conditions to evaluate hydrolysis potential, given the documented instability of this compound at elevated temperatures.
Table 2: Analytical Methods for this compound in Nasal Sprays
| Test Parameter | Recommended Method | Key Specifications |
|---|---|---|
| Identity | FTIR, HPLC comparison with reference standard | Match with USP this compound reference standard |
| Assay | HPLC with UV detection | 90.0-110.0% of labeled claim |
| Related Substances | Gradient HPLC | Individual unknown impurities: NMT 0.1% |
| pH | Potentiometric | 3.0-4.0 (formulation dependent) |
| Preservative Efficacy | Microbial challenge test | Meets USP <51> or Ph. Eur. 5.1.3 criteria |
| Spray Pattern | Automated spray pattern test system | Ellipticity ratio: consistent between actuations |
Performance testing for this compound-containing nasal sprays must include spray characterization metrics such as spray pattern, plume geometry, and droplet size distribution, as these parameters can influence deposition in the nasal cavity and ultimately product performance [5] [4]. Regulatory submissions require thorough characterization of the spray's geometry, with measurements of "the spray's divergence angle (plume geometry) as it exits the device; the spray's cross-sectional ellipticity, uniformity and particle/droplet distribution (spray pattern)" [5]. These tests should be conducted using appropriate automated test systems capable of quantifying parameters such as major axis, minor axis, ellipticity ratio, Dv10, Dv50, and Dv90 values to ensure consistent delivery of the preserved formulation [5].
Comprehensive toxicity studies provide critical safety information for this compound use in nasal formulations. A 2022 single-dose oral toxicity study in Sprague Dawley rats established that the approximate lethal dose (ALD) of this compound was "over 250 mg/kg b.w./day" with no mortality observed at this maximum tested dose [3]. In a repeated-dose 28-day toxicity study, the no adverse effect level (NOAEL) differed between sexes, with values "over 50 and 12.5 mg/kg b.w./day for female and male rats," respectively, suggesting potential gender-based differences in this compound metabolism or sensitivity [3]. The primary target organs identified in these studies were the liver and kidneys, with "relative liver and kidney weights significantly increased in both sexes of the 100 mg/kg b.w./day treatment group" accompanied by histopathological changes in these organs [3].
The local tissue effects of this compound have been particularly relevant for nasal and ophthalmic formulations. In vitro studies using human corneal epithelial cells demonstrated that this compound can cause "cell retraction and cessation of normal cytokines, cell movement, and mitotic activity" at concentrations of 0.5% [1]. These cytotoxic effects manifested as "degeneration of human corneal epithelial cells and the formation of distinct membranous blebs" [3]. However, comparative toxicology studies have indicated that this compound is "less toxic to rabbit corneal epithelial cells, in comparison to BAK" (benzalkonium chloride), with effects that "occurred less rapidly and were less severe than cells exposed to BAK" [2]. This comparative safety profile is particularly relevant when selecting preservatives for nasal formulations, given the anatomical and physiological similarities between nasal and ocular mucosal tissues.
The impact of this compound on mucociliary function represents a critical safety consideration for nasal formulations, as compromised ciliary activity can disrupt normal clearance mechanisms and potentially lead to respiratory complications. Research has demonstrated a clear concentration-dependent relationship between this compound and ciliary function, with one patent noting that "at 0.6% concentration, the this compound caused more than 50% inhibition of ciliary beating frequency of rat trachea" [5]. However, this inhibitory effect was "greatly reduced when the concentration of this compound is less than 0.4% and totally eliminated at a concentration of around 0.25%" [5]. This concentration-response relationship provides important guidance for formulators seeking to balance preservative efficacy against potential local tissue effects.
The clinical implications of preservative effects on mucociliary clearance are significant, as the nasal cavity relies on coordinated ciliary beating to clear pathogens, allergens, and other foreign material. Normal mucociliary clearance typically removes particles from the nasal cavity within 20 minutes, serving as a major component of the nose's defense mechanism [4]. When this clearance mechanism is impaired, whether by disease states or formulation effects, it can potentially influence both local drug activity and systemic absorption [4]. Therefore, formulation strategies employing this compound should prioritize concentrations at the lower end of the effective preservative range (0.25-0.3%) to minimize potential impacts on this critical physiological defense mechanism.
Table 3: Toxicity Profile of this compound from Preclinical Studies
| Toxicity Parameter | Findings | Reference |
|---|---|---|
| Single-Dose Oral LD₅₀ (rat) | >250 mg/kg (ALD) | [3] |
| 28-Day Repeated Dose NOAEL | Female: >50 mg/kg/day; Male: >12.5 mg/kg/day | [3] |
| Target Organs | Liver, kidneys | [3] |
| Ciliary Beat Inhibition | >50% at 0.6%; eliminated at 0.25% | [5] |
| Human Corneal Cell Toxicity | Concentration-dependent; less severe than BAK | [1] [2] |
| Protein Binding | 57 ± 3% | [1] |
| Elimination Half-life | 10.3 ± 1.3 days (oral administration) | [1] |
Objective: To evaluate the antimicrobial effectiveness of this compound in nasal spray formulations against standard challenge microorganisms.
Materials and Equipment:
Procedure:
Acceptance Criteria: The this compound-preserved formulation should meet USP <51> or Ph. Eur. 5.1.3 criteria for Category 1A products (nasal sprays): for bacteria - ≥1.0 log reduction at 24 hours, ≥3.0 log reduction at 7 days, no recovery at 14-28 days; for fungi - no increase from initial count at 7, 14, 21, and 28 days.
Objective: To evaluate the effect of this compound on mucociliary function using ex vivo models.
Materials and Equipment:
Procedure:
Data Analysis: Calculate mean CBF values for each concentration and compare to controls using appropriate statistical tests (one-way ANOVA with post-hoc tests). The concentration showing no statistically significant reduction in CBF compared to preservative-free controls should be considered the maximum acceptable concentration from a ciliary safety perspective.
Diagram 1: this compound Nasal Spray Development Workflow. This integrated approach covers formulation development, analytical characterization, and safety assessment phases with critical interconnections.
Diagram 2: Safety Assessment and Risk Mitigation Framework for this compound in Nasal Sprays. This diagram illustrates the interrelationship between toxicological findings, local tissue effects, and corresponding risk management strategies.
This compound represents a valuable preservative option for nasal spray formulations, particularly when used within the recommended concentration range of 0.25-0.5% at acidic pH (3.0-4.0). The comprehensive data presented in these Application Notes demonstrate that this compound provides effective antimicrobial protection while offering potential advantages over other preservatives in terms of local tissue tolerance. However, developers must carefully consider the concentration-dependent effects on ciliary function, with 0.25% representing an optimal balance between preservative efficacy and minimization of potential adverse effects on mucociliary clearance.
The experimental protocols provided herein offer standardized methodologies for critical assessments including preservative efficacy testing and ciliary beat frequency evaluation. Implementation of these protocols, along with adherence to the described formulation guidelines and analytical methodologies, will support the development of safe and effective this compound-preserved nasal spray products. As the pharmaceutical industry continues to move toward preservative-free formulations when possible, this compound remains a viable alternative for multi-dose nasal sprays where preservative use remains necessary, particularly when concentration optimization and proper risk mitigation strategies are employed.
Chlorobutanol (trichloro-2-methyl-2-propanol) is an alcohol-based preservative with antibacterial and antifungal properties, commonly employed in multi-ingredient pharmaceutical formulations. It also possesses sedative-hypnotic and weak local anesthetic actions. Its chemical structure enables disruption of microbial cell membranes, leading to cell lysis and effective preservation. Formed by the nucleophilic addition of chloroform and acetone, it appears as a white, volatile solid with a characteristic camphor-like odor. [1] [2]
In pharmaceutical applications, this compound serves a dual purpose: providing product stability through antimicrobial activity and, in some formulations, contributing therapeutic effects. However, its use is limited by potential toxicity to ocular surfaces, hepatic toxicity, and skin irritation, necessitating careful concentration control and comprehensive safety assessment during formulation development. [1] [2] [3]
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C4H7Cl3O [1] |
| Molecular Weight | 177.45 g/mol [1] |
| Appearance | White, crystalline solid [2] |
| Odor | Camphor-like [2] |
| Melting Point | 95–99 °C [2] |
| Boiling Point | 167 °C [2] |
| Solubility in Water | Slightly soluble [2] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, ethanol [2] |
Table 2: Pharmacological and Toxicological Parameters
| Parameter | Value / Description |
|---|---|
| Primary Preservative Concentration | Typically 0.5% [1] |
| Antimicrobial Activity Threshold | Retained at 0.05% in water [2] |
| Terminal Elimination Half-life | 10.3 ± 1.3 days (oral administration) [1] |
| Volume of Distribution | 233 ± 141 L [1] |
| Plasma Protein Binding | 57 ± 3% [1] |
| Oral LD50 (Rat) | 510 mg/kg [1] |
| Primary Toxicities | Conjunctival/corneal cell toxicity, hepatic toxicity, skin/eye irritant [1] [2] [3] |
This compound is effective as a preservative in various pharmaceutical dosage forms. Its broad-spectrum antimicrobial activity makes it suitable for multi-use parenteral formulations, ophthalmic solutions, and topical preparations.
While not approved as a standalone therapeutic agent, this compound contributes pharmacological effects in some combination products:
Objective: To validate the antimicrobial effectiveness of this compound in a multi-ingredient formulation.
Materials:
Methodology:
The experimental workflow for this protocol is systematic and follows a linear quality control process:
Objective: To develop and validate a chromatographic method for quantifying this compound in pharmaceutical formulations.
Materials:
Methodology:
Chromatographic Conditions:
Validation Parameters:
System Suitability: Resolution factor ≥2.0, tailing factor ≤2.0, RSD of peak areas ≤2.0%
The analytical method validation follows a comprehensive approach with multiple parallel assessment tracks:
This compound presents several safety concerns that must be addressed during formulation development:
Successful formulation with this compound requires careful assessment of its compatibility with other formulation components and packaging systems:
1. Introduction and Rationale Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is an alcohol-based agent with established antibacterial and antifungal properties [1]. Its primary historical use has been as a preservative in multi-ingredient parenteral and ophthalmic formulations, typically at a concentration of 0.5% [1]. The rationale for investigating its use in periodontal surgery irrigation stems from the need for effective, localized antimicrobial agents that can reduce the bacterial load in the periodontal pocket, thereby supporting healing and improving clinical outcomes. Adjunctive local antimicrobial therapies are often explored to enhance the effects of mechanical debridement (Scaling and Root Planing - SRP), which may not fully eliminate pathogens in complex anatomical sites [2] [3].
2. Proposed Mechanism of Action The antimicrobial activity of this compound is attributed to its detergent-like properties. It is proposed to disrupt the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis [1]. This broad-spectrum mechanism is potentially effective against a range of periodontopathogenic bacteria.
3. Formulation and Pharmacological Profile The table below summarizes the key pharmacological data available for this compound, which can inform formulation development [1].
| Parameter | Data |
|---|---|
| Chemical Formula | C₄H₇Cl₃O |
| Average Weight | 177.45 g/mol |
| Antimicrobial Activity | Broad-spectrum antibacterial and antifungal |
| Common Preservative Concentration | 0.5% |
| Local Anesthetic Action | Weak |
| Protein Binding | 57 ± 3% |
| Terminal Elimination Half-Life | 10.3 ± 1.3 days (oral administration) |
| Clearance | 11.6 ± 1.0 mL/min (oral administration) |
4. Proposed Experimental Protocol for Pre-Clinical Evaluation The following workflow outlines a proposed protocol for in-vitro and ex-vivo assessment of this compound's efficacy and safety in a periodontal context. This should precede any clinical trials.
4.1 Solution Preparation
4.2 In-Vitro Microbiologic Assay
4.3 Ex-Vivo Tissue Biocompatibility
Given the lack of direct evidence, any development program for this compound should proceed with caution. Key considerations include:
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with a broad spectrum of antimicrobial and antifungal properties. [1] Its primary mechanism of action, distinct from other preservatives like benzalkonium chloride (BAK), involves disorganizing the lipid layer of cell membranes. This disruption increases cell permeability, ultimately leading to cell lysis. [2] While in vitro studies have shown that this compound can cause cessation of normal cell movement and mitotic activity in conjunctival and corneal cells, evidence suggests it is less cytotoxic than BAK. [2]
In clinical dentistry, this compound is not typically used as a sole active agent but is found in combination with other substances. Recent clinical investigations have explored its role as a component of a subgingival irrigation solution following periodontal surgical procedures. [3]
The following protocol is adapted from a recent split-mouth study that evaluated the effectiveness of this compound and hyaluronic acid, both combined with 0.20% chlorhexidine, following periodontal flap surgery. [3]
The irrigation is performed on the day of surgery and at a follow-up appointment.
Clinical parameters should be recorded at baseline (pre-surgery) and 3 months post-operatively to evaluate the treatment outcome. The primary efficacy measures include:
The workflow for this clinical application is summarized in the diagram below:
While this compound is generally safe for use as a preservative in topical formulations, toxicity data from animal studies must be considered, especially for off-label or novel clinical applications.
Table 1: Single-Dose and Repeated-Dose Oral Toxicity of this compound in Rats [4]
| Study Type | Dose Levels | Key Findings | Conclusion |
|---|---|---|---|
| Single-Dose Toxicity | 62.5, 125, 250 mg/kg body weight/day | No mortality or significant clinical signs of toxicity observed at any dose. | Approximate Lethal Dose (ALD) > 250 mg/kg/day |
| Repeated-Dose (28-day) Toxicity | 12.5, 25, 50, 100 mg/kg body weight/day | - 100 mg/kg/day: Significantly increased relative liver & kidney weights; histopathological changes in liver (females) and kidney (males).
Key toxicological insights include:
Table 2: Comparison of this compound with Other Common Periodontal Adjuvants
| Agent | Primary Function | Key Characteristics | Clinical Evidence in Periodontics |
|---|
| This compound + CHX | Preservative & soothing agent in antiseptic irrigation | - Broad-spectrum antimicrobial.
The available evidence suggests that a subgingival irrigation protocol using a solution containing 0.20% chlorhexidine and this compound can be a beneficial adjunct to periodontal flap surgery, potentially improving soft tissue healing and reducing post-operative pain. [3]
However, it is crucial to note that the clinical evidence is currently based on a single, small-scale study. Therefore, this protocol should be considered preliminary. For researchers and drug development professionals, this area presents clear opportunities for further investigation:
Until more data is available, clinicians should use this protocol with caution, ensuring the benefits outweigh the potential risks, particularly considering the known in vitro cytotoxicity and target organ toxicity in animal models. [2] [4]
This protocol is designed for transferring proteins from Invitrogen NuPAGE Bis-Tris or Tris-Acetate gels. The neutral pH of this buffer protects amino acid side chains from modification and is compatible with downstream protein sequencing techniques like Edman degradation [1] [2].
The standard method is to dilute the 20X concentrated stock solution. The required methanol concentration depends on the number of gels being transferred simultaneously [3] [1].
| Component | Transfer of 1 Gel | Transfer of 2 Gels |
|---|---|---|
| 20X NuPAGE Transfer Buffer | 50 mL | 50 mL |
| Methanol | 100 mL | 200 mL |
| Deionized Water | To 1 L final volume | To 1 L final volume |
| NuPAGE Antioxidant | 0.1% (v/v) for reduced proteins | 0.1% (v/v) for reduced proteins |
Instructions:
The following diagram illustrates a generalized workflow for a wet transfer using the XCell II Blot Module, which is a common application for this buffer.
Chlorobutanol (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with multifunctional properties in pharmaceutical applications. It serves as an effective antimicrobial agent while also exhibiting weak local anesthetic and sedative-hypnotic properties [1]. Its chemical structure features a tertiary alcohol with three chlorine atoms, contributing to both its stability and preservative efficacy.
The compound appears as a white, volatile solid with a characteristic camphor-like odor and is typically used in either anhydrous form or as a hemihydrate [1] [2]. This compound demonstrates slight solubility in water but is soluble in organic solvents such as acetone and alcohol, which influences its formulation considerations [2].
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₄H₇Cl₃O |
| Molecular Weight | 177.46 g/mol (anhydrous) [1] |
| CAS Number | 57-15-8 (anhydrous) [1] |
| Hemihydrate CAS | 6001-64-5 [3] |
| Appearance | White, volatile solid [2] |
| Odor | Camphor-like [2] |
| Melting Point | 95-99°C [2] |
This compound exhibits a broad spectrum of antimicrobial activity against bacteria and fungi, making it suitable for multi-ingredient preparations requiring microbial stability [1]. The preservative efficacy stems from its ability to disrupt the lipid structure of microbial cell membranes, increasing cell permeability and ultimately leading to cell lysis [1].
At the standard concentration of 0.5%, this compound provides both effective preservation and long-term stabilisation of pharmaceutical formulations [1]. Notably, it retains some antimicrobial activity even at lower concentrations (as low as 0.05% in water), though the 0.5% concentration is recommended for comprehensive protection in multi-dose formulations [2].
Table 2: Preservative Efficacy and Key Properties
| Parameter | Characteristics |
|---|---|
| Standard Preservative Concentration | 0.5% [1] |
| Minimum Antimicrobial Concentration (Water) | 0.05% [2] |
| Primary Mechanism of Action | Disruption of microbial cell membrane lipid structure [1] |
| Antimicrobial Spectrum | Broad-spectrum (antibacterial and antifungal) [1] |
| Additional Pharmaceutical Actions | Weak local anesthetic, sedative-hypnotic properties [1] |
This compound demonstrates complex pharmacokinetics that influence its safety profile in pharmaceutical applications. Following oral administration in healthy subjects, the plasma concentration decreases by 50% within 24 hours post-administration [1]. However, the compound exhibits a prolonged terminal elimination half-life of approximately 10.3 ± 1.3 days, which contributes to potential accumulation following multiple dosing [1]. The volume of distribution is approximately 233 ± 141 L, with moderate plasma protein binding of 57 ± 3% [1].
Metabolism occurs primarily via glucuronidation and sulphation, with renal elimination accounting for only 9.6% of an orally administered dose [1]. The extensive tissue distribution and prolonged half-life necessitate careful consideration in formulation design, particularly for products intended for chronic use.
This compound exhibits concentration-dependent toxicity to various cell types. In vitro studies have demonstrated that at 0.1% concentration, this compound causes near depletion of the conjunctival squamous cell layer [1]. At 0.5% concentration, researchers have observed degeneration of corneal epithelial cells, cytoplasmic swelling, formation of membranous blebs, and occasional breaks in external cell membranes [1].
The compound also inhibits oxygen utilization by the cornea and disrupts barrier and transport properties of the corneal epithelium, potentially increasing susceptibility to infection [1] [4]. The oral LD₅₀ of anhydrous this compound in rats is 510 mg/kg [1]. Additionally, this compound is recognized as toxic to the liver, a skin irritant, and a severe eye irritant [2].
According to the United States Pharmacopeia (USP), this compound must meet specific quality standards. The material is defined as anhydrous or containing not more than one-half molecule of water of hydration, with a chemical content of not less than 98.0% and not more than 100.5% of C₄H₇Cl₃O, calculated on the anhydrous basis [3].
Table 3: Quality Control Specifications per USP
| Test Parameter | Specification Requirement |
|---|---|
| Identification | Must produce yellow precipitate of iodoform with iodine TS and NaOH [3] |
| Reaction | Water must remain neutral to litmus when shaken with this compound [3] |
| Water Content | Not more than 1.0% (anhydrous form); Not more than 6.0% (hydrous form) [3] |
| Chloride | Any turbidity not greater than control (0.07%) [3] |
| Organic Volatile Impurities | Meets requirements using mass spectrometric detection [3] |
The USP describes a titrimetric assay method for quantification of this compound [3]:
Principle: The method is based on alkaline hydrolysis followed by quantification of liberated chloride ions.
Reagents:
Procedure:
Calculation: Each mL of 0.1 N silver nitrate is equivalent to 5.915 mg of C₄H₇Cl₃O [3].
Reverse-phase high-performance liquid chromatography (RP-HPLC) has been successfully employed for analysis of this compound in ophthalmic ointments and aqueous solutions [5]. This method is particularly suitable for quality control of final formulations and stability studies.
To develop a sterile, multi-dose ophthalmic solution preserved with 0.5% this compound, ensuring antimicrobial efficacy while maintaining product stability and ocular tolerability.
Table 4: Prototype Formulation for Ophthalmic Solution
| Component | Function | Concentration (%) |
|---|---|---|
| Active Pharmaceutical Ingredient | Therapeutic agent | As required |
| This compound | Preservative | 0.5% [1] |
| Sodium chloride | Tonicity agent | To achieve isotonicity |
| Buffer system | pH adjustment | To pH 5.0-7.5 |
| Purified water | Vehicle | q.s. to 100% |
Preparation of Vehicle:
Addition of this compound:
Incorporation of Other Components:
Adjustment and Filtration:
Filling and Packaging:
The following workflow diagram illustrates the manufacturing process:
This compound demonstrates good stability in properly formulated pharmaceutical products when stored in tight containers protected from light [3]. The preservative efficacy remains throughout the shelf life of the product when formulated at 0.5% concentration.
This compound may exhibit incompatibility with certain container closure systems, particularly rubber and plastic components, where adsorption or absorption may occur. It is also incompatible with strong oxidizing agents and strong bases [1].
For formulations containing this compound, use tight containers composed of materials that minimize absorption or interaction with the preservative [3]. Compatibility studies should be conducted with the specific container closure system intended for market distribution.
This compound is approved for use in pharmaceutical applications in various jurisdictions, though it does not have standalone therapeutic approval [1]. It holds classifications as Pharmaceuticals (Vet approved), Investigational, and Withdrawn for certain applications [1].
In manufacturing environments, appropriate personal protective equipment including faceshields, gloves, goggles, and respirators is recommended when handling this compound powder [4]. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [4].
Table 5: Common Formulation Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Precipitation of this compound | Temperature fluctuation, solvent composition | Ensure complete dissolution at optimal temperature, adjust solvent system |
| Reduced antimicrobial efficacy | Interaction with formulation components, suboptimal concentration | Verify concentration, conduct antimicrobial effectiveness testing |
| Container interaction | Incompatible packaging materials | Conduct container compatibility studies, alternative packaging |
| Chemical degradation | Improper pH, light exposure, excessive heat | Optimize pH control, protect from light, control storage temperature |
This compound at 0.5% concentration represents an effective preservative system for multi-dose pharmaceutical formulations, particularly ophthalmic products. Its broad-spectrum antimicrobial activity, combined with additional sedative-hypnotic and weak local anesthetic properties, makes it valuable in formulation design. However, the potential for cytotoxicity at preservative concentrations necessitates careful formulation optimization and appropriate safety assessments.
The extended terminal half-life (10.3 days) and significant volume of distribution indicate potential for accumulation with repeated dosing, requiring consideration in the design of multi-dose regimens [1]. When properly formulated with attention to compatibility, stability, and quality control parameters, this compound provides a robust preservation option for pharmaceutical developers.
This compound (chemical name: 1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound with versatile applications in pharmaceutical, cosmetic, and veterinary products. It serves as an effective antimicrobial preservative while also exhibiting mild anesthetic and sedative properties. In cosmetic formulations, this compound provides broad-spectrum protection against bacteria, fungi, and yeasts, making it particularly valuable for products requiring extended shelf life and protection against microbial contamination. Its dual functionality as both preservative and stabilizer has established its role in complex cosmetic formulations, especially those containing sensitive active ingredients or those packaged in multi-use containers.
The global market for this compound reflects its established utility, with the market valued at approximately USD 135 million in 2023 and projected to reach USD 200 million by 2032, growing at a steady CAGR of 4.5% [1]. The pharmaceutical sector dominates consumption, accounting for approximately 65% of global demand, while the cosmetic industry represents the second-largest application segment [2]. This growth is driven by increasing demand for preservative-containing cosmetic formulations and expanding pharmaceutical production volumes.
This compound exists in two primary forms: anhydrous this compound and This compound hemihydrate, with the anhydrous form being more widely used in cosmetic applications due to its superior stability characteristics [1]. The chemical exhibits a characteristic camphor-like odor and appears as a white, crystalline solid at room temperature [3].
Table: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Formula | C₄H₇Cl₃O | [3] |
| Molar Mass | 177.45 g·mol⁻¹ | [3] |
| Melting Point | 95–99 °C | [3] |
| Boiling Point | 167 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Odor | Camphor-like | [3] |
| Solubility in Water | Slightly soluble | [3] |
This compound is synthesized through the nucleophilic addition of chloroform and acetone in the presence of potassium or sodium hydroxide [3]. This synthesis pathway was first described by German chemist Conrad Willgerodt in 1881 and remains the primary commercial manufacturing method. The reaction proceeds under controlled conditions to ensure high yield and purity, with purification typically achieved through sublimation or recrystallization techniques [3]. The synthesis route ensures a consistent supply of high-purity material, which is vital for meeting cosmetic ingredient standards [4].
This compound exerts its preservative action through disruption of microbial cell membranes. As a detergent preservative, it causes disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and ultimately cell lysis [5]. This mechanism differs from other preservatives like benzalkonium chloride (BAK), as this compound does not specifically target the lipid component of tear films in ophthalmic applications [5].
The broad-spectrum activity of this compound encompasses both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. This makes it particularly valuable for cosmetic formulations, which require protection against diverse microbial contaminants commonly found in production environments and during consumer use. The most frequent microorganisms found in contaminated cosmetics include Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Candida albicans [6].
At the molecular level, this compound's efficacy stems from its chemical structure featuring both hydrophilic and lipophilic regions. This amphipathic nature allows it to integrate into biological membranes, disrupting their structural integrity and function. The presence of trichloro methyl groups enhances its antimicrobial potency by increasing electrophilic interaction with cellular components [7].
Diagram: Antimicrobial Mechanism of this compound
This compound is typically used at concentrations between 0.03% and 0.5% in cosmetic formulations, with the exact concentration determined by factors including product composition, packaging, intended shelf life, and preservation challenges [7]. At 0.5% concentration, it provides long-term stability to multi-ingredient preparations while retaining antimicrobial activity at concentrations as low as 0.05% in aqueous systems [7] [3].
Table: this compound Application Parameters in Cosmetic Formulations
| Parameter | Specification | Notes |
|---|---|---|
| Typical Use Concentration | 0.03% - 0.5% | Higher concentrations for challenging formulations [7] |
| Antimicrobial Activity Retention | Down to 0.05% | Effective in aqueous systems [3] |
| Optimal pH Range | 4.0 - 6.5 | Stability decreases outside this range [7] |
| Temperature Sensitivity | Decomposes at high temperatures | Incorporate at moderate temperatures (<60°C) |
| Compatibility | Limited with non-ionic surfactants | May require compatibility testing [6] |
The selection of this compound concentration depends largely on the cosmetic product category:
The anhydrous form of this compound is preferred for oil-based formulations and products requiring extended shelf life due to its superior stability, while the hemihydrate form offers advantages in aqueous systems where enhanced solubility is beneficial [1].
This compound demonstrates compatibility with various cosmetic ingredients, though formulators must consider its interaction with other components and its stability under different conditions [4]. Key considerations include:
Quality control of this compound in cosmetic products requires verification of identity, purity, and concentration through appropriate analytical methods. Standard testing includes:
Table: Quality Control Specifications for this compound
| Test Parameter | Acceptance Criteria | Method |
|---|---|---|
| Identification | Conforms to reference standard | IR Spectroscopy |
| Assay (on dried basis) | 98.0% - 101.0% | Gas Chromatography |
| Water Content (Anhydrous) | NMT 0.5% | Karl Fischer Titration |
| Water Content (Hemihydrate) | 4.5% - 5.5% | Karl Fischer Titration |
| Residue on Ignition | NMT 0.1% | Gravimetric Analysis |
| Heavy Metals | NMT 10 ppm | ICP-MS or USP method |
The preservation efficacy test, also known as the challenge test, is a critical assessment to verify that the preservative system provides adequate protection against microbial contamination during the product's shelf life [8]. The following protocol outlines the standard procedure for evaluating this compound-preserved cosmetic products.
The test involves deliberate inoculation of the cosmetic product with specified microorganisms, followed by enumeration of viable organisms at predetermined intervals. The logarithmic reduction in microbial counts demonstrates the preservative efficacy of the formulation.
Diagram: Preservation Efficacy Testing Workflow
For a satisfactory preservation system, the following criteria should be met:
This test evaluates potential interactions between this compound-preserved formulations and their packaging materials that could compromise product quality, stability, or safety.
This compound is approved for use in cosmetic products in various jurisdictions, though regulatory requirements differ:
Regulators continue to monitor the safety profile of this compound, with some jurisdictions implementing stricter concentration limits for certain applications, particularly ophthalmic preparations where concentrations are typically limited to 0.5% in the European Union [2].
This compound exhibits a favorable safety profile when used at appropriate concentrations in cosmetic products. However, safety assessments have identified several considerations:
Products containing this compound must comply with applicable labeling regulations:
This compound remains a valuable preservative in cosmetic products, offering broad-spectrum antimicrobial activity and functional versatility. Its established safety profile and efficacy make it particularly suitable for challenging formulations requiring robust protection against microbial contamination. However, formulators must carefully consider its compatibility profile, stability limitations, and regulatory requirements when developing this compound-preserved products.
The continuing evolution of cosmetic preservation needs, coupled with increasing consumer awareness and regulatory scrutiny, ensures that this compound will remain an important tool in the formulator's arsenal, particularly for products where its specific combination of properties offers advantages over alternative preservative systems.
The table below summarizes the core cytotoxic effects of chlorobutanol on conjunctival cells from key studies:
| Cell Type / Model | Reported Effects | Key Findings | Citation |
|---|---|---|---|
| Conjunctival Cells (In vitro) | Reduced cell survival [1] | Demonstrated cytotoxic effect leading to decreased cell viability. | [1] |
| Conjunctival Cells (Animal model) | Loss of goblet cells; Lymphocyte infiltration [1] | Induced tissue inflammation and loss of specialized mucin-producing cells. | [1] |
| Human Corneal Epithelial Cells (In vitro) | Cessation of cell movement & mitosis; Cell degeneration [2] | Cytotoxicity manifests as halted migration, stopped division, and physical degeneration. | [2] |
| Rabbit Corneal Epithelial Cells (In vitro) | Cytotoxicity (less than BAK) [2] | Shows a comparative lower toxicity profile than the common preservative BAK. | [2] |
For comprehensive toxicity assessment, the following table outlines findings from a repeated-dose 28-day oral toxicity study in SD rats, which helps identify target organs and No Adverse Effect Levels (NOAEL):
| Study Parameter | Findings & Dosing | Citation |
|---|---|---|
| Approximate Lethal Dose (ALD) | Over 250 mg/kg b.w./day in a single-dose study [3] | [3] |
| No Adverse Effect Level (NOAEL) | Female rats: > 50 mg/kg b.w./day Male rats: > 12.5 mg/kg b.w./day [3] | [3] | | Target Organs (28-day study) | Liver & Kidneys (Increased relative weight and histopathological changes) [3] | [3] | | Doses in 28-day study | 12.5, 25, 50, and 100 mg/kg b.w./day [3] | [3] |
Here are detailed methodologies for key experiments based on the search results.
This protocol assesses the direct cytotoxic effect of this compound on conjunctival cell lines.
This in vivo protocol evaluates systemic toxicity, including effects on organs like the liver and kidneys.
Issue: Inconsistent cytotoxicity results between assay replicates.
Issue: Unexpectedly low toxicity readings in an in vitro study.
Issue: Determining the relevance of in vivo oral toxicity data for ocular application.
The diagram below illustrates the mechanism of action of this compound on a conjunctival cell and its downstream effects.
The following chart outlines a general workflow for establishing a cytotoxicity profile, integrating both in vitro and in vivo approaches.
Chlorobutanol is a preservative in some therapeutic preparations (like desmopressin) and acts as a potent inhibitor of human platelet aggregation and release in vitro [1]. Its effects are concentration- and time-dependent [1] [2].
Key Quantitative Data on this compound's Antiplatelet Effects
The table below summarizes the primary experimental findings and key parameters from the literature.
| Aspect | Experimental Findings/Values | Key Parameters |
|---|---|---|
| Inhibitory Activity | Potent inhibitor of aggregation induced by collagen, ADP, epinephrine, arachidonic acid, and thrombin [1]. | Concentration-dependent and time-dependent [1]. |
| Affected Processes | Marked inhibition of ATP release, Thromboxane B2 formation, and elevation of cytosolic free calcium [1]. | Reversible effect; no impact on elastase-treated platelets [1]. |
| Proposed Primary Mechanism | Inhibition of the arachidonic acid metabolic pathway [1]. | Not a non-specific toxic effect [1]. |
| Pharmacokinetics (Human) | Volume of distribution: 233 ± 141 L. Protein binding: 57 ± 3%. Terminal elimination half-life: 10.3 ± 1.3 days (oral) [2]. | |
| Toxicity | Induces conjunctival and corneal cell toxicity in vitro; Oral LD50 (rat): 510 mg/kg (anhydrous) [2]. |
1. Core In Vitro Aggregation Assay This is a standard method to observe this compound's direct effect.
2. Measuring ATP Release (Dense Granule Secretion) This protocol assesses the release reaction, which is coupled to aggregation.
3. Investigating the Mechanism: Arachidonic Acid Pathway This protocol helps confirm the proposed primary mechanism of action.
The following diagrams, created with Graphviz DOT language, illustrate the proposed mechanism and a general experimental workflow. The code is provided for your use and modification.
1. This compound Inhibits Platelet Activation Pathway
This diagram shows the key pathways in platelet activation and where this compound exerts its inhibitory effect.
2. In Vitro Experimental Workflow
This flowchart outlines the key steps for conducting the core in vitro aggregation assay.
A crucial finding from the literature is that This compound's antiplatelet effect suggests that desmopressin, when administered specifically to improve hemostasis, should not contain this compound as a preservative [1]. If your research involves using desmopressin to study hemostasis, you must confirm the formulation, as the presence of this compound may confound your results by introducing an unintended inhibitory effect on platelets.
What is the function of this compound in NuPAGE Transfer Buffer? this compound is used as a preservative in the NuPAGE Transfer Buffer. Its primary role is to inhibit microbial growth, ensuring the buffer remains stable over time [1] [2].
Can I prepare the transfer buffer without this compound? Yes, you can prepare the transfer buffer without this compound. It is not necessary for the efficient transfer of proteins itself. However, its absence significantly impacts the buffer's shelf life [1] [2].
What is the stability of this compound-free transfer buffer? If you prepare the NuPAGE Transfer Buffer without the this compound preservative, the buffer will not be stable for long periods. It is recommended that you use it within 2 weeks of preparation [1] [2].
Should this compound be used when blotting reduced proteins? For blotting reduced proteins, the recommendation is to add NuPAGE Antioxidant to the transfer buffer. The antioxidant maintains proteins in a reduced state during transfer, which is a separate function from the preservative role of this compound [1] [2].
The following table summarizes data from a comparative study on the effects of various antimicrobial preservatives (APs) on a model protein, cytochrome c. This compound's minimal impact on aggregation is a key reason for its preference in protein formulations [3].
| Preservative | Relative Aggregation Propensity (vs. Other APs) | Key Finding |
|---|---|---|
| This compound | Least | Causes the least protein aggregation among the APs tested. |
| Benzyl Alcohol | Moderate | Widely used but induces aggregation in several proteins. |
| m-Cresol | Most | Causes the most significant protein aggregation. |
| Phenol | High | Induces aggregation, e.g., in antibodies. |
This workflow outlines the steps for preparing and using a this compound-free transfer buffer, highlighting critical stability constraints.
Key Considerations for the Protocol:
Chlorobutanol acts as a detergent preservative that primarily targets the lipid structure of cell membranes [1] [2]. Its mechanism does not involve specific signaling pathways but rather a direct physicochemical disruption of the membrane's integrity.
The diagram below illustrates this general process of membrane disruption by detergent-based preservatives like this compound.
In experimental settings, this disruption leads to several observable outcomes:
For researchers screening preservatives, the relative cellular toxicity is a critical factor. The table below summarizes quantitative data on the toxicity of this compound compared to other common agents on immortalized human corneal and conjunctival epithelial cells, as measured by an MTT viability assay [2].
| Preservative / Agent | Commonly Used Concentration | Approximate Toxicity (% cell death) | Primary Mechanism |
|---|---|---|---|
| Thimerosal (Thi) | 0.0025% | 70% - 95% | Organomercurial compound [2] |
| Benzalkonium Chloride (BAK) | 0.025% | 56% - 89% | Detergent, denatures proteins [2] |
| This compound (Cbl) | 0.25% | 50% - 86% | Detergent, disrupts lipids [1] [2] |
| Methyl Paraben (MP) | 0.01% | 30% - 76% | Chelating agent [2] |
| Sodium Perborate (SP) | 0.0025% | 23% - 59% | Oxidant, generates free radicals [2] |
| Disodium EDTA | 0.01% | 6% - 59% | Buffering agent, promotes penetration [2] |
This data shows that at its typical use concentration, this compound is highly toxic to ocular surface cells, though its effects may occur less rapidly and be less immediately severe than those of Benzalkonium Chloride (BAK) [1].
Here are two foundational experimental methods used to evaluate membrane permeability and integrity, which can be adapted for testing this compound's effects.
This method quantifies ion leakage from cells, a direct indicator of membrane damage [3].
Principle: Compromised membranes allow intracellular ions and solutes to leak into a surrounding solution. The extent of leakage is measured by the solution's absorbance at 273 nm [3].
Procedure:
% Conductivity (Membrane Injury) = (Initial Absorbance / Final Absorbance) × 100 [3].This workflow is summarized in the following diagram:
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and overall health after exposure to a test substance [2].
Procedure:
Q1: Is the membrane damage caused by this compound reversible? The effect of most penetration enhancers, including detergents, is typically not reversible on the individual cells that are severely damaged, as it leads to cell lysis and death [1] [2]. The recovery of a tissue's barrier function would depend on the repair and regeneration of the epithelial layer by healthy progenitor cells.
Q2: How does the mechanism of this compound differ from that of Benzalkonium Chloride (BAK)? While both are classified as detergent preservatives, their specific interactions differ. This compound primarily works by disorganizing the lipid structure of the cell membrane [1]. In contrast, BAK, as a cationic surfactant, not only disrupts lipid membranes but also strongly denatures intracellular proteins [2]. This can explain the observation that this compound's cytotoxic effects may be less rapid and severe than those of BAK [1].
Q3: What are the limitations of using in vitro models to study this compound toxicity? Immortalized cell line models, while highly reproducible, may not fully capture the complexity of the intact ocular surface, which includes a multi-layered epithelium, a tear film, and robust regenerative capacity [2]. Findings from in vitro studies should be validated with ex vivo or in vivo models for greater translational relevance.
Here are answers to common questions about chlorobutanol and antioxidant in NuPAGE Transfer Buffer.
| Question | Answer |
|---|---|
| What is the role of this compound in the 20X NuPAGE Transfer Buffer? | It acts as a preservative to extend the buffer's shelf life. You can prepare buffer without it, but it will not be stable for long periods [1]. |
| How long can I use the transfer buffer if I prepare it without this compound? | The buffer should be used within 2 weeks if made without this compound [1] [2] [3]. |
| When should I add the NuPAGE Antioxidant to the transfer buffer? | It is recommended for enhanced blotting of reduced proteins from NuPAGE Bis-Tris or Tris-Acetate gels to maintain proteins in a reduced state [1] [2] [3]. |
| Can I use the NuPAGE Antioxidant with other gel systems, like Tris-Glycine or Tricine gels? | No. The antioxidant is not efficient at the higher pH levels of other gel systems and is designed for the neutral pH of the NuPAGE system [2] [3]. |
| The antioxidant was stored at 4°C and formed a precipitate. Is it still usable? | Yes. Precipitation at 4°C is normal. Gently warm the antioxidant to bring it back into solution before use [2]. |
| The pH of my prepared transfer buffer is off by 0.2 units. Can I adjust it? | No. Do not adjust the pH with acid or base, as this increases conductivity and can lead to higher current during transfer. It is recommended to discard the buffer and remake it, checking water purity [1]. |
Refer to this table for help with specific transfer issues related to buffer components.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor transfer efficiency, especially for high molecular weight proteins | Lack of SDS to help large proteins move out of the gel. | Pre-equilibrate the gel for 10 minutes in 2X NuPAGE Transfer Buffer (without methanol) containing 0.02-0.04% SDS. Then transfer using 1X buffer with methanol and 0.01% SDS [2] [3]. |
| High current during transfer, leading to overheating | Increased buffer conductivity, potentially from pH adjustment. | Remake the transfer buffer without adjusting the pH. Ensure the outer chamber of the blot module is filled with deionized water to help dissipate heat [1] [3]. |
| Smearing of reduced protein samples on the blot | Proteins are re-oxidizing during the transfer process. | Add NuPAGE Antioxidant to the transfer buffer. This maintains the reduced state of proteins throughout the run [1] [2]. |
| Buffer becomes cloudy or shows contamination | Preparation without this compound and storage beyond the recommended period. | Discard the old buffer and prepare a fresh 1X solution. Use it within 2 weeks if made without this compound [1]. |
This workflow details the standard method for transferring proteins from NuPAGE gels, incorporating best practices for using antioxidant.
Prepare Transfer Buffer
Assemble the Blot Sandwich
Perform Electrophoretic Transfer
Post-Transfer Processing
The table below summarizes key toxicity data from a recent oral toxicity study in rats and general application guidelines to help you determine appropriate concentration ranges.
| Aspect | Reported Data / Guideline | Source / Context |
|---|---|---|
| Common Use Concentration | 0.5% (as preservative) | General formulation practice [1] |
| Antimicrobial Efficacy | Active at 0.05% (in water) | Minimum inhibitory concentration [1] |
| Single-Dose Oral Toxicity (Rat) | Approximate Lethal Dose (ALD) > 250 mg/kg body weight | [2] |
| Repeated-Dose Toxicity (Rat) | No Observed Adverse Effect Level (NOAEL) | 28-day oral toxicity study [2] |
| | • Female: > 50 mg/kg b.w./day • Male: > 12.5 mg/kg b.w./day | [2] | | Target Organs (at High Doses) | Liver & Kidneys | Observed in repeated-dose study at 100 mg/kg b.w./day [2] |
This methodology is based on OECD Guideline 407 and can serve as a reference for your own safety assessments [2].
1. Test System
2. Test Article and Administration
3. In-Life Observations and Measurements
4. Terminal Procedures and Analysis
This diagram outlines the logical process for selecting a safe and effective concentration of this compound for a new formulation, based on the data presented.
What is the primary safety concern with this compound in formulations? The main concerns are its potential for liver and kidney toxicity with prolonged exposure at high doses, as identified in rodent studies. It is also a known skin and severe eye irritant [1]. The key is to use the lowest concentration that provides adequate preservative efficacy.
The 28-day study found a sex-based difference in NOAEL. What does this mean for my risk assessment? This finding highlights the importance of considering potential sex-dependent metabolism and toxicity in pre-clinical assessments. When extrapolating animal data to humans, it is prudent to base safety calculations on the more sensitive group (in this case, males with a NOAEL of 12.5 mg/kg b.w./day) to incorporate a wider safety margin.
Besides oral toxicity, what other in-vitro assays can I use for a preliminary screen? Before moving to animal studies, you can utilize in-vitro cytotoxicity assays. Research has shown that this compound can cause adverse effects on human corneal epithelial cells, including cell retraction, cessation of mitosis, and cell degeneration [2]. Similar cell-based assays relevant to your formulation's application site can provide early warning signs of toxicity.
Q1: What are the primary degradation products and conditions for this compound?
This compound degrades in aqueous solutions via specific hydroxide-ion-catalyzed hydrolysis [1]. The main degradation product is HCl (hydrochloric acid). The following table summarizes the key characteristics of this reaction [1]:
| Degradation Factor | Description |
|---|---|
| Primary Mechanism | Hydrolysis (Hydroxide-ion-catalyzed) |
| Main Degradation Product | Hydrochloric Acid (HCl) |
| Effect on Formulation | Decrease in pH |
Q2: How does this compound affect the stability of other drugs in a formulation?
This compound can act as a stabilizing agent. A 2020 study on oxytocin found that this compound had a remarkable stabilizing effect on the peptide, even under accelerated degradation conditions at 80°C [2]. When developing a formulation, it's crucial to verify that this stabilizing effect applies to your specific active pharmaceutical ingredient (API).
Q3: What is a standard method for analyzing this compound content?
While the search results indicate that Gas Chromatography (GC) can be used for the determination of this compound in pharmaceuticals [3], a detailed protocol was not available. A robust High-Performance Liquid Chromatography (HPLC) method, commonly used for stability studies, can be adapted.
The workflow involves sample preparation, chromatographic separation, and data analysis. You can adapt the following general HPLC methodology used for drug analysis [4]:
| Protocol Step | Description |
|---|---|
| Instrument | HPLC system with UV detector |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | Gradient of buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol) |
| Flow Rate | 0.4 mL/min |
| Detection | UV detection at an appropriate wavelength |
| Method Validation | Required per ICH guidelines (linearity, accuracy, precision, LOD, LOQ) [4] |
This method can be visualized in the following workflow:
HPLC Analysis Workflow
Q4: How do I design a stability study to test this compound's stability?
Stability testing should follow ICH/WHO guidelines for pharmaceutical products [2]. The table below outlines standard accelerated stability testing conditions [2]:
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Intended Use / Climatic Zone |
|---|---|---|---|
| Long-term (Refrigerated) | 5 ± 3 | Not defined | For products labeled 2-8°C |
| Long-term (Zone II) | 25 ± 2 | 60 ± 5 | Subtropical and Mediterranean |
| Intermediate (Zone IVa) | 30 ± 2 | 65 ± 5 | Hot and Humid |
| Accelerated | 40 ± 2 | 75 ± 5 | Predicts shelf life |
The overall design of a stability study involves several key stages, from sample preparation to data interpretation:
Stability Study Design
Q5: My assay shows a rapid decline in this compound concentration. What could be the cause?
This is likely due to hydrolysis. To troubleshoot [2] [1]:
Q6: My drug formulation is unstable even with this compound present. What should I investigate?
First, confirm that the This compound itself is stable in your formulation using the methods above. If it is degrading, it cannot effectively stabilize your drug. If it is stable, consider these factors:
The following table summarizes potential alternatives to chlorobutanol, highlighting their common applications and key considerations for use [1] [2] [3].
| Preservative | Common Applications | Key Advantages & Antimicrobial Activity | Important Limitations & Safety Concerns |
|---|---|---|---|
| Benzalkonium Chloride (BAK) | Ophthalmics, parenterals, topicals [3]. | Broad-spectrum activity against bacteria, yeast, mold; effective across a wide pH range [1] [3]. | Known for ocular surface toxicity (e.g., corneal damage, conjunctival inflammation); can induce bronchospasms - avoid in inhalation products [2] [3]. |
| Polyquad (PQ) | Ophthalmics (e.g., contact lens solutions, artificial tears) [2]. | Large molecular size may lead to less cytotoxicity than BAK; broad-spectrum efficacy [2]. | Some studies show it can still decrease cell viability; more comparative studies are needed [2]. |
| Purite (SOC) | Ophthalmics (e.g., brimonidine formulation) [2]. | Rapidly decomposes to natural tear components (water, salts) on the eye; studies show favorable tolerability profile [2]. | As an oxidizing agent, its activity may be neutralized by antioxidants in mammalian cells [2]. |
| SofZia | Ophthalmics (e.g., travoprost formulation) [2]. | Ionic-buffered system that degrades on contact with ocular surface; clinical studies show improved ocular surface health vs. BAK [2]. | Proprietary formulation; compatibility with various API chemistries should be verified [2]. |
| Benzyl Alcohol | Injections, topicals, orals, otic solutions [3]. | Broad-spectrum (more active against gram-positive bacteria); has anesthetic properties to reduce injection pain [3]. | Contraindicated in neonates; can be adsorbed by rubber closures; may induce aggregation in large molecules [1] [3]. |
| Parabens (Methyl & Propyl) | Oral, topical, parenteral formulations [3]. | Often used in combination for synergistic effect; broad-spectrum against bacteria, yeast, mold [1] [3]. | Potential for skin irritation; concerns about estrogenic activity; use with caution in neonates [3]. |
Selecting a preservative is a multi-faceted process. The diagram below outlines a systematic workflow for evaluating alternatives in your specific formulation.
This workflow emphasizes four critical areas for experimental design:
This compound degrades through two primary mechanisms, which are crucial for understanding its instability:
The table below summarizes the critical factors that affect this compound's stability in formulation.
| Factor | Impact on Stability | Key Findings from Literature |
|---|---|---|
| pH | High impact; stability decreases as pH increases [1]. | Maximum stability in acidic conditions (approx. pH 3). Degradation rate increases significantly with rising pH; half-life is ~3 months at pH 7.5 and 25°C [1]. |
| Temperature | High impact; degradation and volatility increase with temperature [1]. | Significant loss (approx. 30%) occurs during autoclaving at pH 5. Sublimation increases at higher temperatures [1]. |
| Container Material | Medium impact; permeability affects preservative loss [1]. | Rapid loss occurs from polyethylene containers. Sealed, impermeable containers are required to prevent sublimation [1]. |
A notable study on oxytocin injections found that This compound exhibited a remarkable stabilizing effect on the peptide drug oxytocin under accelerated degradation conditions (40°C and 80°C). This suggests that in some specific formulations, this compound may play a dual role as a preservative and a stabilizer, though this is an exception to its general instability [3].
Here are common issues and step-by-step protocols to diagnose and solve problems related to this compound instability.
This protocol follows ICH/WHO guidelines to predict the shelf-life and optimal storage conditions for your this compound-containing formulation [3].
Objective: To evaluate the stability of a this compound-containing formulation under accelerated stress conditions.
Materials:
Workflow: The following diagram outlines the key stages of the stability study workflow:
Methodology:
What is the maximum concentration of this compound typically used as a preservative? In pharmaceutical formulations like ophthalmic and injectable solutions, this compound is commonly used at concentrations up to 0.5% w/v. The European Medicines Agency has set a limit of 0.5% for certain applications due to safety concerns [1] [2] [4].
Does this compound have any stabilizing effects on active ingredients? While generally known for its own instability, one study observed a remarkable stabilizing effect on oxytocin at high temperatures (40°C and 80°C). This indicates that its interaction with other molecules in a formulation can be complex and potentially beneficial in specific cases, though this is not its primary function [3].
What are the primary safety concerns associated with this compound? Safety concerns include:
The table below summarizes experimental data on the toxicity of BAK and chlorobutanol on corneal epithelial cells from key studies.
| Preservative | Commonly Used Concentration | Tested Concentrations | Cell Type / Model | Toxicity / Key Findings | Citation |
|---|---|---|---|---|---|
| Benzalkonium Chloride (BAK) | 0.01% - 0.05% [1] | 0.0001% - 0.025% | Immortalized Human Corneal & Conjunctival Cells | 56% - 89% toxicity (concentration-dependent) [2] [3] | [2] [3] |
| 0.01% | Primary Human Corneal Epithelial Cells | Immediate cessation of cell division; cell degeneration within 2 hours [4] | [4] | ||
| Market formulation | Rabbit Corneal Epithelial Cells (in vivo) | Significant reduction in superficial cell surface area [5] | [5] | ||
| This compound (Cbl) | ~0.25% - 0.5% [6] | 0.0016% - 0.25% | Immortalized Human Corneal & Conjunctival Cells | 50% - 86% toxicity (concentration-dependent) [2] [3] | [2] [3] |
| 0.5% | Primary Human Corneal Epithelial Cells | Cessation of cell division; cell degeneration within 8 hours [4] | [4] | ||
| Market formulation | Rabbit Corneal Epithelial Cells (in vivo) | Slight shift to larger cell surface areas; minimal crater loss [5] | [5] |
A 2009 comparative study that tested multiple preservatives at various concentrations concluded that at their most commonly used concentrations, the order of decreasing toxicity was: Thimerosal > BAK (0.025%) > this compound (0.25%) [2].
BAK and this compound are both detergent preservatives, but they damage cells through distinct mechanisms:
The following diagram illustrates the key mechanistic pathways through which BAK and this compound inflict damage on corneal epithelial cells.
The key findings are based on standardized in vitro models. Here are the methodologies from cited experiments:
Cell Culture Models:
Toxicity Assessment (MTT Assay): This common method is detailed in the 2009 study [2] [3]:
Time-Lapse Videomicrography: Used in the 1989 study [4] to observe real-time effects like the cessation of cytokinesis and mitotic activity after a single dose of preservative.
The workflow for a standard MTT assay, as used in these studies, is summarized below.
For researchers and drug development professionals, the evidence indicates:
The table below summarizes the key properties and experimental toxicity findings for chlorobutanol, methyl paraben, and sodium perborate.
| Preservative | Chemical Class | Common Formulation Concentrations | Molecular Weight (g·mol⁻¹) | logP (Hydrophobicity) | Experimental Toxicity Findings (In Vitro) |
|---|---|---|---|---|---|
| This compound | Alcohol [1] | 0.25%-0.5% [2] [1] | 177.46 [1] | 2.03 [1] | Exhibited 50% to 86% toxicity in immortalized human corneal and conjunctival epithelial cells [3]. |
| Methyl Paraben | Benzoic acid derivative (Paraben) [1] | 0.01%-0.18% [3] [1] [4] | 152.15 [1] | 1.96 [1] | Exhibited 30% to 76% toxicity in immortalized human corneal and conjunctival epithelial cells [3]. |
| Sodium Perborate | Oxidizing agent [2] | 0.0025% [3] | Information missing | Information missing | Exhibited 23% to 59% toxicity in immortalized human corneal and conjunctival epithelial cells [3]. |
A comparative toxicity study evaluated these preservatives on immortalized human corneal and conjunctival epithelial cells. The order of decreasing toxicity at their most commonly used concentrations was found to be: This compound (0.25%) > Methyl Paraben (0.01%) > Sodium Perborate (0.0025%) [3].
The comparative toxicity data in the table above was generated using a standardized MTT assay [3], a common method for assessing cell viability and metabolic activity.
1. Principle: The assay measures the activity of mitochondrial succinate dehydrogenase. Living cells reduce the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells [5].
2. Cell Culture: Immortalized human conjunctival and corneal epithelial cells are grown and maintained until they reach confluency [3].
3. Treatment: At confluency, the culture medium is replaced with solutions containing varying concentrations of the preservatives (this compound, methyl paraben, sodium perborate). A typical exposure time is 1 hour [3]. Other studies using reconstructed human corneal epithelium (HCE) models apply the test compound for longer periods, such as 24 hours, sometimes followed by a recovery period [5].
4. Viability Measurement:
5. Data Analysis: Cell viability is expressed as a percentage relative to the untreated control (viable control). Toxicity is calculated as the reduction in viability compared to this control [3].
The following diagram illustrates the cellular mechanisms of preservative toxicity, integrating data from the search results.
The diagram shows how preservatives like this compound and methyl paraben primarily target bacterial and host cell membranes, leading to disruption and cell death [2] [1]. A key mechanism of toxicity for some preservatives is the induction of mitochondrial dysfunction, which involves triggering oxidative stress and fragmentation, leading to reduced cell energy and viability [2]. These cellular injuries manifest in ocular tissues as inflammation, loss of mucus-producing goblet cells, and impaired healing [2].
When selecting a preservative for a drug formulation, particularly for sensitive areas like the eye, consider these scientific and clinical factors:
The table below summarizes key experimental findings on the cytotoxicity of chlorobutanol and thimerosal, primarily from studies on immortalized human corneal and conjunctival epithelial cells [1].
| Parameter | This compound | Thimerosal |
|---|---|---|
| Common Applications | Preservative in ophthalmic solutions, cosmetics, and pharmaceuticals [2] [3]. | Preservative in vaccines and ophthalmic solutions (use has declined) [4] [3]. |
| Primary Mechanism of Action | Detergent preservative that disorganizes the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [1] [2]. | Organomercurial compound that rapidly reacts with protein and nonprotein thiols (e.g., glutathione, cysteine), forming ethylmercury adducts and inducing apoptosis [1] [5]. |
| Typical Preservative Concentration | 0.5% in ophthalmic solutions [3]. | 0.001% - 0.02% in ophthalmic solutions [3]. |
| Reported Toxicity (Cell Viability Assay) | Exhibited 50% to 86% toxicity in conjunctival and corneal cells across tested concentrations [1]. | Exhibited 70% to 95% toxicity in conjunctival and corneal cells across tested concentrations [1]. |
| Overall Toxicity Ranking | Lower toxicity than thimerosal. Order of decreasing toxicity: Thimerosal > BAK > this compound > Methyl Paraben [1]. | Highest toxicity among the preservatives studied. Order of decreasing toxicity: Thimerosal > BAK > this compound > Methyl Paraben [1]. |
| Key Characteristics | - Less toxic to rabbit corneal epithelial cells than BAK [2].
For researchers looking to understand or replicate these findings, here is a detailed breakdown of the key methodology and results.
The primary comparative data comes from a study that used a standardized MTT assay to evaluate cell viability [1]. The core methodology is as follows:
The following diagram illustrates the distinct pathways through which this compound and thimerosal exert their cytotoxic effects, based on the described literature.
| Agent | Common Concentration | Cell Type / Model | Exposure Time | Key Findings / Toxicity Measure | Source / Experimental Method |
|---|---|---|---|---|---|
| Chlorobutanol (Cbl) | 0.25% | Immortalized Human Conjunctival & Corneal Epithelial Cells | 1 hour | ~50% to 86% toxicity (via MTT assay). Less toxic than BAK but more toxic than methyl paraben. [1] [2] | MTT cell viability assay. |
| This compound (Cbl) | Not Specified (in commercial products) | Human Corneal Endothelial, Epithelial, and Conjunctival Epithelial Cells | 48 hours | Cell survival >80%. Significantly less cytotoxic than BAK or polysorbate. [3] | WST-1 and MTT cell survival assays. |
| This compound (Cbl) | 0.3% & 0.4% | Chang's Human Conjunctival Cells | ~17 to 30 minutes | CDT50*: ~17-30 minutes at 37°C. 0.2% concentration showed no cytotoxicity. [4] | Cytotoxicity expressed as time causing 50% cell damage (CDT50). |
| EDTA | 0.01% | Immortalized Human Conjunctival & Corneal Epithelial Cells | 1 hour | ~6% to 59% toxicity (via MTT assay). Toxicity was indistinguishable from sodium perborate. [1] | MTT cell viability assay. |
| EDTA | 0.00001% - 0.01% | Human Corneal Epithelial Cells (HCEs) | 60 minutes | Induced significant DNA damage (single/double-strand breaks) via oxidative stress, without affecting cell viability or apoptosis at concentrations <0.01%. [5] | Alkaline comet assay, γH2AX foci detection, ROS assessment, MTT test, flow cytometry. |
*CDT50: Exposure time causing 50% cell damage.
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited above.
This study directly compared multiple agents using a standardized protocol [1] [2]:
This study investigated the subtle genotoxic effects of EDTA, which are not detected by standard viability assays [5]:
The workflow for the DNA damage analysis is summarized below:
The table below summarizes the key characteristics and experimental findings for chlorobutanol and benzalkonium chloride (BAK) in nasal spray formulations.
| Aspect | This compound | Benzalkonium Chloride (BAK) |
|---|---|---|
| Common Use Concentration | < 0.4% w/w (preferred: 0.25%) [1] [2] | 0.004% - 0.1% [3] [4] |
| Antimicrobial Efficacy | Effective against fungus Penicillium steckii at <0.4% w/w and pH <4 [1]. | Reliable antimicrobial activity; efficacy can vary with alkyl chain length[C12 for yeast/fungi, C14 for gram+, C16 for gram-] [3]. |
| Ciliary Toxicity (In Vitro) | >50% inhibition of ciliary beat frequency in rat trachea at 0.6%; effect "greatly reduced" at <0.4% and "totally eliminated" at ~0.25% [1]. | Significant slowing of mucociliary transport velocity (ex vivo frog palate) [1]; reduces ciliary beat frequency and mucociliary clearance [3]. |
| Effect on Nasal Mucosa (In Vivo) | Not specifically reported in search results. | Aggravates rhinitis medicamentosa (rebound swelling) [5] [6]; causes nasal hyperreactivity and increased histamine sensitivity [5]; long-term adverse effects on nasal mucosa [6]. |
| Systemic & Immunological Effects | Not specifically reported in search results. | Linked to occupational asthma [3]; can impair human neutrophil function and leukocyte response to inflammation [3]. |
| Formulation pH Range | Recommended for solutions with pH < 4, preferably 3.5 [1] [2]. | Compatible with a neutral to slightly alkaline pH [3]. |
| Reported Allergic Potential | Not specifically reported in search results. | Allergic reactions reported, including one case of anaphylactic shock with a calcitonin nasal spray [1]. |
| Peptide/Protein Compatibility | Physicochemically and biologically similar to BAK-preserved reference product in a salmon calcitonin nasal spray [7]. | Can enhance peptide permeation (e.g., desmopressin) compared to preservative-free solutions [4]. |
For your own experimental designs, here are the methodologies and key findings from the cited literature.
This method assesses the impact of preservatives on mucosal defense mechanisms.
These clinical trials evaluate long-term nasal mucosal health.
These experiments are crucial for developing biologic formulations like peptides.
This orthogonal approach ensures the alternative preservative does not alter the drug product.
The following diagram outlines the key considerations and decision-making workflow when choosing between these two preservatives.
This guide synthesizes available scientific and patent data to inform your development process. The experimental protocols provide a foundation for your own verification studies, which are essential for any new formulation.
The following table summarizes key toxicity data for this compound from experimental studies, which can serve as a point of reference for your comparison. [1]
| Aspect | Experimental Findings / Characteristics |
|---|---|
| Cellular Toxicity (in vitro) | Causes conjunctival and corneal cell toxicity. 0.5% concentration caused degeneration, cytoplasmic swelling, and membranous blebs. 0.1% concentration caused near-depletion of the squamous cell layer. [1] |
| Mechanism of Antimicrobial Action | Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis. [1] |
| Mechanism of Ocular Toxicity | Induces cell retraction and disrupts normal cytokinesis, cell movement, and mitotic activity. It also inhibits corneal oxygen utilization. [1] |
| Systemic Toxicity (Animal Data) | Oral LD₅₀ in rats is 510 mg/kg (for the anhydrous form). [1] |
| Other Pharmacodynamic Effects | Inhibits platelet aggregation and release, likely via inhibition of the arachidonic acid pathway. Also exerts a direct negative inotropic effect on myocardial cells. [1] |
For the key toxicity findings cited above, here are the detailed methodologies based on the source material:
Protocol for In Vitro Corneal and Conjunctival Toxicity:
Protocol for Antiplatelet Activity:
The diagram below illustrates the cellular mechanisms and toxicity pathways of this compound, as described in the search results. [1]
To build a complete comparison guide, you may need to consult additional specialized resources since the available information primarily focuses on this compound alone.
Flammable;Irritant